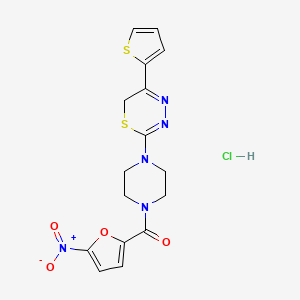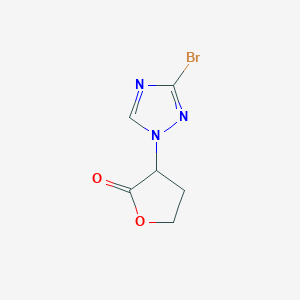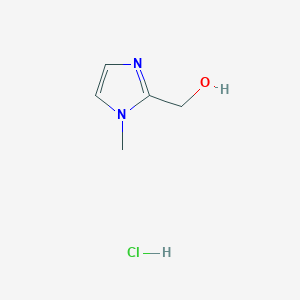
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Mecanismo De Acción
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is believed to work by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). By inhibiting these enzymes, this compound can regulate gene expression and cell growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of gene expression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. However, one limitation is that it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more specific inhibitors of HDACs and LSD1, which may have fewer off-target effects than this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of several different chemicals. One method involves the reaction of 2,6-difluorobenzaldehyde with 3-(prop-2-yn-1-yloxy)methylpiperidine, followed by the addition of a reducing agent to form the final product.
Aplicaciones Científicas De Investigación
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(2,6-difluorophenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-2-9-21-11-12-5-4-8-19(10-12)16(20)15-13(17)6-3-7-14(15)18/h1,3,6-7,12H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRGIWEJSHXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)

![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)
![4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide](/img/structure/B2535101.png)




![N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2535109.png)